2-Methyl-1-pentene

Catalog No.
S606972
CAS No.
763-29-1
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-pentene

CAS Number

763-29-1

Product Name

2-Methyl-1-pentene

IUPAC Name

2-methylpent-1-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h2,4-5H2,1,3H3

InChI Key

WWUVJRULCWHUSA-UHFFFAOYSA-N

SMILES

CCCC(=C)C

Canonical SMILES

CCCC(=C)C
  • Organic Chemistry Reference Standard

    Due to its well-defined structure and obtainable purity, 2-Methyl-1-pentene serves as a valuable reference standard in organic chemistry research. Researchers can use it to calibrate analytical instruments like gas chromatography (GC) for identifying and quantifying similar hydrocarbons in various samples. Sigma-Aldrich:

  • Metabolism Studies

    2-Methyl-1-pentene has been identified as a minor metabolite in some mammals, including humans. EMBl-EBI: This suggests a potential role in certain metabolic pathways, but further research is needed to understand its specific function.

  • Volatile Organic Compound (VOC) Research

    As a volatile organic compound (VOC), 2-Methyl-1-pentene contributes to atmospheric chemistry. Understanding its atmospheric behavior and potential reactions with other pollutants is an ongoing field of study in environmental science.

2-Methyl-1-pentene is an organic compound classified as an alkene, characterized by a carbon-carbon double bond. Its molecular formula is C₆H₁₂, and it has a molecular weight of approximately 84.16 g/mol. This compound appears as a clear, colorless liquid with a distinctive hydrocarbon odor and is known for its flammability and reactivity towards strong oxidizing agents . The structure features a methyl group attached to the second carbon of a pentene chain, making it distinct from other isomers of pentene.

2-Methyl-1-pentene is a flammable liquid and should be handled with caution. It can be irritating to the skin and eyes.

  • Flammability: Flash point below 0 °C (highly flammable) [].
  • Personal Protective Equipment (PPE): Safety glasses, gloves, and proper ventilation are recommended when handling this compound.
Typical of alkenes, including:

  • Hydrogenation: The compound can react with hydrogen in the presence of a catalyst (e.g., platinum oxide) to yield 2-methylpentane. This reaction involves the addition of hydrogen across the double bond, effectively saturating the molecule .
  • Hydroboration-Oxidation: In this reaction, 2-methyl-1-pentene reacts with borane in tetrahydrofuran followed by oxidation with hydrogen peroxide and hydroxide ion, resulting in the formation of 2-methyl-1-pentanol. This process adheres to anti-Markovnikov's rule, placing the hydroxyl group on the less substituted carbon .
  • Electrophilic Additions: The compound can react with halogens (e.g., bromine or chlorine) to form vicinal dibromides or dichlorides. Additionally, it can react with acids such as hydrogen chloride or hydrogen bromide to produce alkyl halides .

The synthesis of 2-methyl-1-pentene can be achieved through several methods:

  • Dehydration of Alcohols: The compound can be synthesized by dehydrating 2-methyl-1-pentanol using acid catalysts. This method typically involves heating the alcohol in the presence of an acid to eliminate water and form the alkene.
  • Alkylation Reactions: Another synthetic route includes the alkylation of propylene with butyllithium or other alkylating agents, which can yield 2-methyl-1-pentene through controlled reactions.
  • Isomerization: Starting from other pentenes, isomerization processes can be employed to convert them into 2-methyl-1-pentene under specific catalytic conditions .

2-Methyl-1-pentene finds utility in various industrial applications:

  • Polymer Production: It is used in copolymerization processes with ethylene to produce high-performance polymers. This application leverages its reactivity to enhance material properties .
  • Organic Synthesis: The compound serves as an intermediate in synthesizing various organic chemicals, including fragrances and pharmaceuticals .
  • Research

Studies involving 2-methyl-1-pentene focus on its interactions with different reagents and catalysts:

  • Reactivity with Oxidizing Agents: The compound reacts vigorously with strong oxidizers, which can lead to exothermic reactions. Understanding these interactions is crucial for safety in handling and storage .
  • Kinetic Studies: Research has been conducted on the kinetics of addition reactions involving diarylcarbenium ions with 2-methyl-1-pentene, providing insights into reaction mechanisms and product formation .

Several compounds share structural similarities with 2-methyl-1-pentene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-PenteneC₅H₁₀Straight-chain alkene without branching
3-Methyl-1-buteneC₅H₁₀Methyl group at the third carbon
2-PenteneC₅H₁₀Isomeric form with double bond at position two
4-Methyl-1-penteneC₆H₁₂Methyl group at the fourth carbon

Uniqueness of 2-Methyl-1-Pentene:
The primary distinction of 2-methyl-1-pentene lies in its position of substitution (methyl group at position two) compared to its isomers. This unique positioning influences its reactivity patterns and applications in polymer chemistry, making it particularly valuable for specific industrial processes.

Physical Description

2-methyl-1-pentene is a colorless liquid. Flash point -15°F. Floats on water. Irritating vapor.

XLogP3

3

Boiling Point

143.8 °F at 760 mm Hg (USCG, 1999)

Flash Point

-15 °F (est.) (USCG, 1999)

Density

0.685 at 59 °F (USCG, 1999)

Melting Point

-212.3 °F (USCG, 1999)

UNII

OKC25O38MC

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

763-29-1
27236-46-0

Wikipedia

2-methyl-1-pentene

General Manufacturing Information

1-Pentene, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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